(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone
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Overview
Description
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone is a synthetic organic compound that features a thiazepane ring, a fluorophenyl group, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane ring.
Attachment of the Naphthyl Group: This could be achieved through a Friedel-Crafts acylation reaction, where the naphthyl group is introduced to the methanone moiety.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone
- (7-(2-Bromophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(naphthalen-1-yl)methanone might confer unique electronic properties, potentially enhancing its reactivity or binding affinity compared to its chloro- or bromo- counterparts.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNOS/c23-20-11-4-3-9-19(20)21-12-13-24(14-15-26-21)22(25)18-10-5-7-16-6-1-2-8-17(16)18/h1-11,21H,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZMKFSLPBPOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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